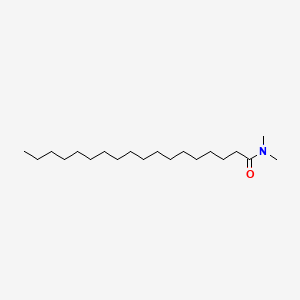

N,N-Dimethylstearamide

Description

Properties

IUPAC Name |

N,N-dimethyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSRIWFABHLYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063221 | |

| Record name | N,N-Dimethylstearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-90-6 | |

| Record name | N,N-Dimethylstearamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylstearamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylstearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Investigations of N,n Dimethylstearamide

Established Synthesis Routes for N,N-Dimethylstearamide

Amidation Reactions from Carboxylic Acids and Amines

The most direct and atom-economical approach to this compound is the condensation reaction between stearic acid and dimethylamine (B145610). This reaction, while straightforward in principle, presents several mechanistic and practical challenges.

CH₃(CH₂)₁₆COOH + (CH₃)₂NH → CH₃(CH₂)₁₆CON(CH₃)₂ + H₂O

A primary challenge in this direct amidation is the acid-base reaction between the carboxylic acid (stearic acid) and the amine (dimethylamine), which leads to the formation of a highly unreactive ammonium (B1175870) carboxylate salt. rsc.orgmdpi.com This salt formation sequesters the amine, rendering it non-nucleophilic and thus hindering the desired amidation reaction. To overcome this, high temperatures are generally required to thermally decompose the salt and favor the formation of the amide. mdpi.com

The reaction is believed to proceed via a tetrahedral intermediate, a common mechanism for nucleophilic acyl substitution. cyberleninka.ru The amine attacks the carbonyl carbon of the carboxylic acid, forming a transient tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the amide.

The reaction conditions play a crucial role in the efficiency of the direct amidation process.

Temperature: High temperatures, often exceeding 160-180°C, are typically necessary to overcome the activation energy for the decomposition of the ammonium carboxylate salt and to facilitate the dehydration process. mdpi.comresearchgate.net Studies on the amidation of stearic acid with ethanolamine (B43304) have shown that an optimum temperature of 180°C leads to high conversion. researchgate.net

Pressure: The reaction can be carried out under atmospheric or elevated pressure. Performing the reaction in a sealed vessel under pressure can help to maintain the concentration of the volatile dimethylamine in the reaction mixture, especially at higher temperatures. However, this also necessitates equipment capable of handling the increased pressure due to the formation of water vapor.

Water Removal: The removal of water is critical to drive the equilibrium towards the formation of the amide. This can be achieved through azeotropic distillation with a suitable solvent or by using dehydrating agents. In industrial settings, the continuous removal of water is a key process parameter.

Table 1: Influence of Reaction Parameters on Direct Amidation of Fatty Acids

| Parameter | Condition | Effect on Reaction |

| Temperature | High (>160°C) | Overcomes ammonium salt stability, increases reaction rate. mdpi.com |

| Low | Favors salt formation, low conversion to amide. | |

| Pressure | Elevated | Maintains concentration of volatile amines, can increase rate. |

| Atmospheric | Simpler setup, but may lead to loss of volatile reactants. | |

| Water Removal | Azeotropic Distillation | Shifts equilibrium towards product formation. mdpi.com |

| Dehydrating Agents | Can allow for lower reaction temperatures. mdpi.com | |

| Catalyst | Acid/Base | Can lower activation energy, but may introduce side reactions. |

Synthesis via Acyl Halide Intermediates.chemguide.co.uklibretexts.org

To circumvent the harsh conditions required for direct amidation, a two-step approach involving the conversion of stearic acid to a more reactive acyl halide intermediate, typically stearoyl chloride, is often employed. This is then followed by a reaction with dimethylamine.

Step 1: Formation of Stearoyl Chloride

Stearic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com

CH₃(CH₂)₁₆COOH + SOCl₂ → CH₃(CH₂)₁₆COCl + SO₂ + HCl

The role of DMF as a catalyst is to form a Vilsmeier reagent in situ, which is a more potent acylating agent. mychemblog.comtcichemicals.com The mechanism involves the reaction of DMF with thionyl chloride to form an electrophilic iminium species, which then reacts with the carboxylic acid. mychemblog.comrsc.org

Step 2: Reaction of Stearoyl Chloride with Dimethylamine

The resulting stearoyl chloride is then reacted with dimethylamine to produce this compound. This reaction is a nucleophilic acyl substitution, specifically an addition-elimination reaction, and is typically rapid and high-yielding, even at lower temperatures. chemguide.co.uklibretexts.org

CH₃(CH₂)₁₆COCl + 2(CH₃)₂NH → CH₃(CH₂)₁₆CON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

The mechanism involves the nucleophilic attack of the dimethylamine on the electrophilic carbonyl carbon of the stearoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group. A second equivalent of dimethylamine acts as a base to neutralize the hydrogen chloride formed, resulting in the final amide and dimethylammonium chloride. chemguide.co.ukyoutube.com

Continuous Flow Synthesis Methodologies.digitellinc.com

Continuous flow chemistry offers several advantages for the synthesis of this compound, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation and scalability.

Solvent-free continuous flow synthesis of amides from fatty acids has been demonstrated using a jacketed screw reactor. digitellinc.com In such a setup, the reactants (stearic acid and dimethylamine) would be continuously fed into the reactor. The screw mechanism would provide efficient mixing and transport of the reaction mixture through different temperature zones. The residence time in the reactor can be controlled by adjusting the screw speed and feed rate. This methodology allows for rapid optimization of reaction conditions and can lead to high yields in short reaction times, often within minutes. digitellinc.com

Table 2: Comparison of Batch vs. Continuous Flow Amidation

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes. digitellinc.com |

| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control |

| Mass Transfer | Dependent on stirring efficiency | Excellent due to small reactor dimensions |

| Safety | Handling of large volumes of reactants | Smaller reaction volumes, better control |

| Scalability | Can be challenging | More straightforward to scale up |

| Process Control | More complex | Amenable to automation and real-time monitoring |

Advanced Synthetic Methodologies and Catalytic Approaches

Research into the synthesis of amides has led to the development of advanced methodologies that utilize catalysts to promote the reaction under milder conditions, improving efficiency and sustainability.

Catalytic direct amidation reactions are of great interest as they generate water as the only byproduct. mdpi.com Various catalytic systems have been explored for the amidation of carboxylic acids, including those based on boron and transition metals.

Boron-Based Catalysts:

Boronic acids have emerged as effective catalysts for direct amidation. nih.govsci-hub.st The proposed catalytic cycle involves the formation of an acyloxyboron intermediate from the reaction of the boronic acid with the carboxylic acid. nih.govrsc.org This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. The reaction then proceeds to form the amide and regenerates the boronic acid catalyst. The removal of water is often crucial for the efficiency of these catalytic systems. mdpi.com Some studies suggest that the catalytic process may involve a dimeric B-X-B motif that activates the carboxylic acid and delivers the amine nucleophile. nih.gov

Transition Metal-Based Catalysts:

A variety of transition metal catalysts, including those based on zirconium, iron, and others, have been investigated for direct amidation. nih.govabo.fi For instance, zirconium-catalyzed amidation has been studied mechanistically, revealing a first-order dependence on the catalyst and a positive rate dependence on the amine concentration. nih.gov Iron-supported heterogeneous catalysts have been used for the solvent-free amidation of stearic acid, offering a "green" synthetic route. abo.fi These catalysts can often be recovered and reused, adding to the sustainability of the process.

Table 3: Overview of Advanced Catalytic Systems for Amidation

| Catalyst Type | Example Catalyst | Mechanistic Feature | Advantages |

| Boron-Based | Phenylboronic Acid | Formation of acyloxyboron intermediate. nih.govrsc.org | Milder reaction conditions, good functional group tolerance. mdpi.com |

| o-Iodoarylboronic Acids | Halogen acceleration effect. acs.org | High activity at room temperature. acs.org | |

| Transition Metal | Zirconium Tetrachloride | Dinuclear zirconium species in catalytic cycle. nih.gov | High yields, potential for lower catalyst loading. nih.gov |

| Iron-supported on Ferrierite | Heterogeneous catalysis. abo.fi | Solvent-free conditions, catalyst reusability. abo.fi |

Reductive Amination Strategies

Reductive amination is a prominent method for the synthesis of amines, including tertiary amides like this compound. This process involves the conversion of a carbonyl group to an amine through an intermediate imine or iminium ion. scienceinfo.comwikipedia.org The synthesis of this compound via this pathway typically starts from stearic acid, which is first converted to an aldehyde or ketone, or proceeds directly from the fatty acid in a one-pot reaction with dimethylamine in the presence of a suitable reducing agent. rsc.orgorganic-chemistry.org

The reaction mechanism can be described in two primary stages. scienceinfo.comlibretexts.org First, the nucleophilic dimethylamine attacks the carbonyl carbon of an aldehyde or ketone derived from stearic acid. This is followed by dehydration to form an iminium ion intermediate. wikipedia.orglibretexts.org In the second stage, this iminium ion is reduced by a hydride-donating agent to yield the final this compound product. scienceinfo.comchemistrysteps.com This controlled, stepwise approach is advantageous as it effectively prevents the over-alkylation that can occur with direct alkylation methods using alkyl halides. scienceinfo.commasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity in reducing the iminium ion in the presence of the initial carbonyl compound. chemistrysteps.commasterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas over a metal catalyst like nickel, is another effective reduction method. libretexts.org The selection of the reducing agent can be critical for optimizing reaction conditions and yields. masterorganicchemistry.com

| Reagent Class | Specific Examples | Role in Reductive Amination |

| Carbonyl Source | Stearaldehyde (derived from Stearic Acid) | Provides the electrophilic carbon for amine attack |

| Amine Source | Dimethylamine | Acts as the nucleophile to form the iminium ion |

| Reducing Agents | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Ni) | Reduces the iminium ion intermediate to the final tertiary amide |

Catalytic Systems for this compound Formation

The direct amidation of carboxylic acids like stearic acid with amines such as dimethylamine is a thermodynamically challenging reaction that typically requires high temperatures to drive off water. Catalytic systems are crucial for facilitating this transformation under milder conditions, improving efficiency and atom economy. These systems are broadly classified as heterogeneous or homogeneous.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and recyclability. Niobium pentoxide (Nb₂O₅) has emerged as an effective heterogeneous catalyst for the amidation of fatty acids. rsc.orgbohrium.com Research has demonstrated a one-pot synthesis of N,N-dimethylalkylamines from fatty acids and dimethylamine using a dual catalytic system. rsc.org

In this system, orthorhombic Niobium pentoxide (ortho-Nb₂O₅) catalyzes the initial amidation of the fatty acid to form the corresponding amide. Subsequently, a second heterogeneous catalyst, such as PtVOₓ/SiO₂, facilitates the hydrogenation of the in-situ generated fatty amide to the final N,N-dimethylalkylamine product. rsc.org This approach is notable for its sustainability, with the potential for solventless reactions and the ability to recycle both catalysts. rsc.org The system has proven versatile, successfully converting various natural fatty acids into their corresponding N,N-dimethylalkylamines with high yields. rsc.org

Table 1: Performance of Heterogeneous Catalysts in N,N-Dimethylalkylamine Synthesis

| Fatty Acid Substrate | Amidation Catalyst | Hydrogenation Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |

| Lauric Acid | ortho-Nb₂O₅ | PtVOₓ/SiO₂ | 200 | 50 | 91 |

| Myristic Acid | ortho-Nb₂O₅ | PtVOₓ/SiO₂ | 200 | 50 | 90 |

| Palmitic Acid | ortho-Nb₂O₅ | PtVOₓ/SiO₂ | 200 | 50 | 88 |

| Stearic Acid | ortho-Nb₂O₅ | PtVOₓ/SiO₂ | 200 | 50 | 85 |

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity. In the context of direct amide synthesis from carboxylic acids and amines, several types of homogeneous catalysts have been developed. Catalysts based on Group IV metals, such as titanium (Ti) and zirconium (Zr), have been shown to be effective. nih.govresearchgate.net For instance, complexes like Zirconium(IV) chloride (ZrCl₄) can catalyze the amidation of both aliphatic and aromatic carboxylic acids with various amines, producing amides in good to excellent yields at moderate temperatures. nih.gov

Boron-based compounds, particularly boronic acids, represent another important class of homogeneous catalysts for direct amidation. sciepub.comorganic-chemistry.orgnih.gov The mechanism is believed to involve the formation of an acylborate intermediate, which activates the carboxylic acid toward nucleophilic attack by the amine. organic-chemistry.org These catalysts are often effective under mild conditions and can be used in low concentrations. sciepub.comorganic-chemistry.org

Table 2: Examples of Homogeneous Catalysts for Direct Amidation

| Catalyst | Catalyst Loading (mol%) | Substrates | Temperature (°C) | Yield (%) |

| ZrCl₄ | 2-10 | Aliphatic/Aromatic Acids + Amines | 70 | 62-99 nih.gov |

| TiCl₄ | Stoichiometric | Various Acids + Amines | 85 | Moderate to Excellent nih.gov |

| Boric Acid | 1-10 | Benzoic Acid + Benzylamine | Reflux | 89-95+ sciepub.com |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | 1-5 | Various Acids + Amines | Room Temp | High organic-chemistry.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. orientjchem.orgunito.itrsc.org In the synthesis of amides, including fatty amides like this compound, microwave irradiation offers several advantages over conventional heating methods. The primary benefit is a dramatic reduction in reaction time, often from hours to minutes. orientjchem.orgtandfonline.com This acceleration is due to the efficient and direct heating of the reaction mixture through dielectric heating, which can lead to rapid temperature increases and localized superheating effects. orientjchem.org

Studies have shown that direct amidation of carboxylic acids and amines can proceed efficiently under microwave irradiation, frequently leading to higher yields and cleaner product profiles with fewer by-products. researchgate.netmdpi.com This efficiency can sometimes eliminate the need for a catalyst altogether. tandfonline.com Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by enabling solvent-free reactions, thereby reducing waste and environmental impact. orientjchem.orgtandfonline.com The synthesis of erucamide, another fatty acid amide, demonstrated a significant reduction in reaction time to just 25 minutes with a 92% yield when using microwave heating. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

| Erucic acid + Urea | Conventional | 48 hours | 88.7 | researchgate.net |

| Erucic acid + Urea | Microwave | 25 minutes | 92 | researchgate.net |

| Phloretic acid + Aniline | Conventional (160-165 °C) | 2 hours | ~80 | mdpi.com |

| Phloretic acid + Aniline (Catalyzed) | Microwave (160-165 °C) | 2 hours | 98 | mdpi.com |

| Various Acids + Amines | Conventional | Hours/Days | Variable | tandfonline.com |

| Various Acids + Amines | Microwave (Solvent-free) | 8-12 minutes | ~95-99 | tandfonline.com |

Mechanistic Elucidation of this compound Formation

Nucleophilic Substitution Mechanisms in Amide Bond Formation

The formation of the amide bond in this compound from stearic acid and dimethylamine is a classic example of a nucleophilic acyl substitution reaction. algoreducation.comlibretexts.org This mechanism is fundamental to all amide synthesis from carboxylic acid derivatives and proceeds through a distinct, multi-step pathway involving a key intermediate. vanderbilt.edu

The process begins with the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic carbonyl carbon of the stearic acid molecule. algoreducation.comvanderbilt.edu Carboxylic acids themselves are moderately reactive; therefore, the reaction is often facilitated by an acid catalyst. The catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine nucleophile. byjus.com

Thermodynamics and Kinetics of Amidation Reactions

The synthesis of this compound typically proceeds via the amidation of stearic acid with dimethylamine. This reaction, like other direct amidations, is fundamentally a condensation reaction involving the elimination of a water molecule. The thermodynamics and kinetics of such processes are crucial for optimizing reaction conditions to achieve high yields and purity.

The amidation of carboxylic acids is a reversible and often slow reaction, with the equilibrium position being a key thermodynamic consideration. nih.gov To drive the reaction towards the product side, the removal of the water byproduct is essential, a strategy that shifts the chemical equilibrium according to Le Chatelier's principle. nih.gov In industrial settings, this can be achieved by azeotropic distillation or by carrying out the reaction under vacuum.

Kinetic studies on the amidation of fatty acids reveal that temperature is a critical parameter influencing the reaction rate. For instance, the thermal amidation of stearic acid with ethanolamine shows a significant conversion of 61% at 180°C after 3 hours, even without a catalyst. researchgate.net The use of catalysts, such as zeolites or other acidic catalysts, can substantially increase the reaction rate and allow for lower operating temperatures. researchgate.net However, an excess of the amine reactant can sometimes suppress the reaction rate due to its strong adsorption onto the catalyst surface. researchgate.net

Table 1: General Conditions for Fatty Acid Amidation Interact with the data by sorting or filtering to explore the reaction parameters.

| Reactants | Temperature (°C) | Pressure | Catalyst | Key Finding | Reference |

|---|---|---|---|---|---|

| Stearic Acid, Ethanolamine | 180 | Atmospheric | None (Thermal) | 61% conversion in 3 hours. | researchgate.net |

| Stearic Acid, Ethanolamine | 180 | Atmospheric | H-Beta-150 Zeolite | 80% conversion in 3 hours. | researchgate.net |

| Fatty Acid Methyl Ester, Diethanolamine | 70-80 | 1 bar | Not specified | Reaction is reversible; methanol (B129727) removal improves conversion. | nih.gov |

Synthesis of this compound Derivatives and Analogues

This compound can serve as a key intermediate in the synthesis of cationic surfactants, specifically those based on quaternary ammonium salts. The general strategy involves converting the amide into a tertiary amine, which can then be quaternized.

The first step is the reduction of the amide carbonyl group in this compound. This transformation converts the amide into the corresponding tertiary amine, N,N-dimethylstearylamine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.

The resulting N,N-dimethylstearylamine is a tertiary amine and serves as the direct precursor to the cationic surfactant. The final step is the quaternization of this amine. This is most commonly achieved through the Menschutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide, such as methyl chloride or benzyl (B1604629) chloride. wikipedia.orgmdpi.com The reaction results in the formation of a quaternary ammonium salt, a molecule characterized by a positively charged nitrogen atom and a long hydrophobic alkyl chain (the stearyl group), which imparts surface-active properties. wikipedia.org These quaternary ammonium compounds are permanently charged, regardless of the solution's pH. wikipedia.org

Table 2: Proposed Synthesis of Cationic Surfactant from this compound This table outlines the two-step conversion process.

| Step | Starting Material | Reagent(s) | Product | Product Class |

|---|---|---|---|---|

| 1. Reduction | This compound | e.g., Lithium Aluminum Hydride (LiAlH₄) | N,N-Dimethylstearylamine | Tertiary Amine |

This synthetic route provides a versatile method for producing a range of cationic surfactants by varying the alkylating agent used in the final quaternization step.

The synthesis of immunomodulatory analogues specifically derived from this compound is not extensively documented in the scientific literature. Research into immunomodulatory drugs (IMiDs) has historically focused on complex heterocyclic scaffolds, such as those found in thalidomide, lenalidomide, and pomalidomide. nih.govnih.gov The synthetic pathways and structure-activity relationship studies for these classes of compounds involve multi-step procedures to construct the characteristic glutarimide (B196013) and isoindolinone ring systems. nih.govnih.govresearchgate.net These molecular architectures are structurally distinct from simple long-chain aliphatic amides like this compound. Consequently, there are no established protocols or detailed research findings available that describe the conversion of this compound into analogues with targeted immunomodulatory activity.

Advanced Analytical Methodologies for N,n Dimethylstearamide Characterization and Detection

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. For the analysis of N,N-Dimethylstearamide, both gas and liquid chromatography techniques are employed, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. cleancontrolling.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the analyte even at low concentrations. nih.gov

The selection of an appropriate stationary phase is a critical step in developing a robust GC method, as it directly influences the separation of analytes. restek.com Stationary phases are chosen based on the principle of "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analyte for optimal separation. sigmaaldrich.com For amides like this compound, a mid-polarity stationary phase is often suitable.

While specific studies optimizing a BPX50 column for this compound were not found, the general principles of column selection provide guidance. The BPX50 stationary phase, a (50% Phenyl) methylpolysiloxane, is considered a mid-polarity phase. This polarity arises from the presence of phenyl groups, which can interact with analytes through various mechanisms, including dispersion, dipole-dipole, and pi-pi interactions. The choice of a mid-polarity column like the BPX50 would be based on its ability to provide adequate retention and separation of this compound from other components in a sample matrix.

The optimization process involves evaluating various column parameters to achieve the desired resolution and analysis time. These parameters include:

Column Internal Diameter (ID): Narrower ID columns generally provide higher efficiency and resolution. gcms.cz

Film Thickness: Thinner films can lead to faster analysis times and sharper peaks for less volatile compounds. chromatographytoday.com

Column Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. gcms.cz

The ideal stationary phase and column dimensions are determined experimentally to achieve the best separation for a specific application.

Table 1: General GC Column Selection Guide Based on Analyte Polarity

| Analyte Polarity | Recommended Stationary Phase Polarity | Example Stationary Phases |

| Non-polar | Non-polar | 100% Dimethylpolysiloxane |

| Intermediate Polarity | Intermediate Polarity | (5-50% Phenyl) methylpolysiloxane |

| Polar | Polar | Polyethylene (B3416737) glycol (PEG) |

Retention indices (RI) are a valuable tool in GC for compound identification, providing a more reliable measure than retention time alone. researchgate.net The RI system normalizes retention times relative to a series of n-alkane standards, making the data less dependent on variations in chromatographic conditions such as temperature programming rates, carrier gas flow, and column dimensions. chemrxiv.orgresearchgate.net This allows for the comparison of RI values obtained on different instruments and in different laboratories, aiding in the confident identification of unknown compounds by matching experimental values to those in databases like the NIST Chemistry Webbook. researchgate.netchemrxiv.org

The calculation of a linear retention index involves analyzing a mixture of n-alkanes along with the sample of interest. The retention time of the analyte is then compared to the retention times of the n-alkanes that elute before and after it.

The quantitative analysis of this compound in complex matrices, such as environmental or biological samples, presents challenges due to the presence of interfering compounds. These matrix components can affect the accuracy and precision of the analysis by causing signal suppression or enhancement. chromatographyonline.comnih.gov

GC-MS is well-suited for quantitative analysis in such scenarios, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. bohrium.com These modes enhance selectivity and sensitivity by monitoring specific ions or ion transitions characteristic of the target analyte, thereby minimizing the impact of matrix interferences. mdpi.com

To ensure the reliability of quantitative data, method validation is crucial. nih.gov This process typically involves assessing several parameters:

Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately quantified.

The use of an internal standard is a common practice to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative analysis. chromatographyonline.com

Table 2: Key Parameters for Quantitative Method Validation

| Parameter | Description |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of agreement between the measured value and the accepted reference value. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. nih.gov LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. news-medical.net

For the analysis of amides like this compound, LC-MS offers several advantages. The separation can be performed at ambient temperature, avoiding potential degradation of the analyte. Furthermore, the use of electrospray ionization (ESI), a soft ionization technique, typically results in the formation of a prominent protonated molecule ([M+H]+), which is useful for molecular weight determination and quantification. nih.gov

LC-MS/MS, a tandem mass spectrometry technique, can be employed for even greater selectivity and sensitivity. nih.govresearchgate.net In an LC-MS/MS experiment, the protonated molecule of this compound would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions would be detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix effects, leading to improved detection limits and more reliable quantification. littlemsandsailing.com

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of various compounds, including amides. researchgate.net While HPLC is often coupled with a mass spectrometer, it can also be used with other detectors, such as ultraviolet (UV) or fluorescence detectors.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol (B129727). The separation is based on the partitioning of the analyte between the stationary and mobile phases.

When a UV detector is used, the wavelength is set to a value where the analyte exhibits maximum absorbance. If the analyte does not have a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary to enhance detection. nih.govresearchgate.net For instance, a study on the analysis of dimethylamine (B145610) and diethylamine in pharmaceuticals utilized a pre-column derivatization method with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) followed by HPLC with fluorescence detection. nih.gov A similar approach could potentially be adapted for the analysis of this compound if enhanced sensitivity is required.

The choice of HPLC method and detector depends on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information for unambiguous identification.

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signatures that confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by several key signals. Due to the partial double bond character of the C-N amide bond, rotation is restricted, rendering the two N-methyl groups chemically non-equivalent at room temperature. youtube.com This results in two distinct singlets for these methyl protons, typically appearing in the range of δ 2.9-3.1 ppm. The long stearic acid chain produces a set of characteristic signals: a triplet at approximately δ 0.88 ppm corresponding to the terminal methyl group (-CH₃), a large signal in the δ 1.25-1.30 ppm region representing the bulk methylene groups (-(CH₂)₁₄-), a multiplet around δ 1.60 ppm for the β-methylene group (-CH₂-CH₂-C=O), and a triplet around δ 2.30 ppm for the α-methylene group adjacent to the carbonyl (-CH₂-C=O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the amide group gives a characteristic signal in the downfield region, typically around δ 173-174 ppm. The two non-equivalent N-methyl carbons appear as distinct signals in the range of δ 35-38 ppm. The carbon skeleton of the stearoyl chain is resolved into a series of signals, including the terminal methyl carbon at approximately δ 14.1 ppm, a number of signals for the long methylene chain between δ 22.7 and 31.9 ppm, and the α- and β-carbons relative to the carbonyl group at distinct chemical shifts.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Chain -CH₃ | ~ 0.88 (triplet) | ~ 14.1 |

| Bulk -(CH₂)₁₄- | ~ 1.25-1.30 (multiplet) | ~ 22.7 - 31.9 |

| -CH₂-CH₂-C=O | ~ 1.60 (multiplet) | ~ 25.5 |

| -CH₂-C=O | ~ 2.30 (triplet) | ~ 36.0 |

| N-(CH₃)₂ | ~ 2.9-3.1 (two singlets) | ~ 35-38 (two signals) |

| C=O | - | ~ 173-174 |

Note: Expected chemical shifts are based on typical values for long-chain N,N-dimethylamides and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is defined by the presence of a strong carbonyl absorption and the absence of N-H signals.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, which typically appears in the region of 1630-1680 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the long alkyl chain, observed as strong peaks between 2850 and 2960 cm⁻¹. The C-N stretching vibration of the dimethylamino group also gives rise to a signal, generally found in the 1200-1260 cm⁻¹ range. A critical diagnostic feature for this tertiary amide is the complete absence of any absorption bands in the 3100-3500 cm⁻¹ region, which confirms the lack of N-H bonds. hmdb.ca

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-H Bend (Alkyl) | 1465 - 1475 | Medium |

| C-N Stretch | 1200 - 1260 | Medium |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The exact mass of the [M+H]⁺ or M⁺· ion allows for the calculation of a unique molecular formula (C₂₀H₄₁NO), distinguishing it from other isobaric compounds.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. wikipedia.org Key fragmentation pathways for long-chain N,N-dimethylamides include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common pathway. This can lead to the formation of a characteristic ion at m/z 72, corresponding to the [O=C=N(CH₃)₂]⁺ fragment.

Alkyl Chain Fragmentation: The long stearoyl chain undergoes fragmentation, often resulting in a series of peaks separated by 14 mass units (CH₂), which is characteristic of long-chain aliphatic compounds. libretexts.org

McLafferty Rearrangement: While less common for tertiary amides, this rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond.

Advanced Sample Preparation and Extraction Methods

The detection of this compound in complex biological matrices requires efficient sample preparation to isolate the analyte from interfering substances.

This compound has been identified as a component in certain plant extracts. researchgate.net Its extraction from these matrices typically involves methods developed for lipophilic compounds and fatty acid derivatives. A common approach is solvent extraction from homogenized and often lyophilized (freeze-dried) plant tissue. researchgate.net Solvents and solvent systems with varying polarities are used depending on the specific matrix.

For Plant Extracts: A modified Folch or Bligh-Dyer method using a chloroform/methanol mixture is effective for extracting a broad range of lipids, including fatty acid amides. biorxiv.org The plant material is homogenized in the solvent mixture, followed by phase separation (often aided by the addition of water or a salt solution). The non-polar chloroform layer, containing this compound, is then collected, dried, and concentrated for analysis. For dried plant material, direct extraction with a non-polar solvent like hexane (B92381) or petroleum ether can also be effective. researchgate.net

For Bio-oil: Bio-oil is a complex mixture derived from the thermochemical conversion of biomass. The extraction of specific compounds like this compound relies on liquid-liquid extraction (LLE). Solvents such as n-hexane, ethyl acetate, and tetrahydrofuran can be used sequentially to fractionate the bio-oil based on polarity, concentrating the amide in a specific fraction for further analysis. nih.gov

When analyzing extracts from complex biological samples using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), matrix effects are a significant concern. chromatographyonline.com A matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. chromatographyonline.com In plant extracts, co-eluting compounds can include phospholipids, pigments, and other lipids. In bio-oil, phenolics and other degradation products can cause interference.

This interference can compromise the accuracy and reproducibility of quantification. nih.gov The extent of the matrix effect is typically evaluated by comparing the response of the analyte in a pure solvent standard to its response when spiked into a blank matrix extract (post-extraction spike method). The ratio of these responses is known as the matrix factor.

To mitigate matrix effects, several strategies are employed:

Effective Sample Cleanup: Utilizing techniques like Solid-Phase Extraction (SPE) to selectively remove interfering compounds.

Chromatographic Separation: Optimizing the LC method to achieve baseline separation of this compound from matrix components.

Sample Dilution: Diluting the extract to reduce the concentration of interfering substances, although this may compromise detection limits. nih.gov

Use of Internal Standards: The most robust method for correction is the use of a stable isotope-labeled internal standard (e.g., this compound-d₃). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification. chromatographyonline.comnih.gov

Biological and Biochemical Investigations of N,n Dimethylstearamide

Biological Roles and Significance of Amides

N,N-Dimethylstearamide as a Lipid Component

This compound, also known as N,N-Dimethyloctadecanamide, is a fatty acid amide derived from stearic acid, an 18-carbon saturated fatty acid. Its structure consists of the long, hydrophobic alkyl chain of stearic acid attached to a dimethylated amine group. This amphiphilic nature, possessing both a hydrophobic tail and a polar head group, classifies it as a lipid molecule. The physical properties of the compound, such as its melting point of 50.5–51.5 °C, are consistent with other long-chain fatty acid derivatives nih.gov. As a lipid, it can be a structural component of more complex lipid assemblies.

Interactions with Cellular Membranes and Biological Activities

The interaction of small molecules with the lipid bilayer is a critical factor in their biological activity and transport across cellular barriers nih.govresearchgate.net. Due to its amphiphilic structure, this compound is expected to interact with cellular membranes. While direct studies on this compound are limited, research on structurally similar compounds provides significant insight into its potential behavior.

A small-angle neutron scattering study on a homologous series of N,N-dimethyl-N-alkylamine-N-oxides (CnNO), which also feature a long alkyl chain and a dimethylated nitrogen headgroup, demonstrated their ability to intercalate into dioleoylphosphatidylcholine (DOPC) lipid bilayers nih.gov. The study revealed that these molecules insert themselves between the phospholipid molecules of the membrane. This intercalation leads to distinct structural changes in the bilayer:

A decrease in the thickness of the hydrocarbon region of the membrane nih.gov.

An increase in the lateral area occupied per lipid molecule nih.gov.

The magnitude of these effects was dependent on both the concentration of the intercalating molecule and the length of its alkyl chain nih.gov. For the C18 variant, which has the same chain length as this compound, the change in hydrocarbon thickness was slight, suggesting a more stable integration into the membrane structure nih.gov. Such interactions can alter fundamental membrane properties like fluidity and permeability, which in turn can influence cellular processes and the activity of membrane-bound proteins nih.govmdpi.com. The ability to perturb the lipid bilayer suggests potential biological activities, although specific enzymatic, antimicrobial, or antitumor activities for this compound have not been extensively documented in the reviewed literature nih.govmdpi.commdpi.com.

Occurrence and Metabolic Relevance in Biological Systems

Identification in Plant Metabolomes (e.g., Triticum aestivum L.)

Metabolomic studies are crucial for identifying the chemical composition of organisms and discovering novel compounds nih.gov. Gas chromatography-mass spectrometry (GC-MS) analysis of lipophilic compounds in the leaves of common wheat (Triticum aestivum L.) has successfully identified this compound as a constituent of its metabolome nih.gov. This identification is part of a broader analysis of epicuticular waxes, which include a variety of alkanes, alcohols, aldehydes, and fatty acid derivatives nih.gov. The presence of this compound in wheat leaves suggests a role in the plant's secondary metabolism, potentially contributing to the protective functions of the leaf surface.

Table 1: Identification of this compound in Triticum aestivum L. Leaf Extract

| Compound Identified | Analytical Method | Retention Index (RI) | Source |

|---|---|---|---|

| This compound | GC-MS | 2407 | nih.gov |

| N,N-Dimethylpalmitamide | GC-MS | 2206 | nih.gov |

Formation as a Decomposition Product in Biomass Processing (e.g., Hydrothermal Liquefaction of Sludge)

Hydrothermal liquefaction (HTL) is a thermochemical conversion process that uses high temperature and pressure to convert wet biomass, such as sewage sludge, into a liquid bio-crude oil pnnl.gov. During this process, the primary components of biomass—proteins, lipids, and carbohydrates—are broken down and repolymerized into a complex mixture of organic compounds.

This compound has been identified as a significant nitrogen-containing product in the bio-crude derived from the HTL of sludge. Its formation is a result of cross-reactions between the decomposition products of lipids and proteins cetjournal.it. Specifically, fatty acids (like stearic acid from lipids) can react with amines (derived from the deamination and decarboxylation of amino acids from proteins) in a process known as amidation to form fatty acid amides.

Table 2: Formation of Amides in Hydrothermal Liquefaction (HTL)

| Process | Feedstock | Key Reactants | Resulting Product Class | Specific Example |

|---|---|---|---|---|

| Hydrothermal Liquefaction (HTL) | Sewage Sludge, Mixed Biomass | Lipids (Fatty Acids) and Proteins (Amino Acids) | Fatty Acid Amides | This compound |

The presence of such nitrogenous compounds is a major challenge for the subsequent upgrading of bio-crude into transportation fuels, necessitating processes like hydrodenitrogenation for their removal mdpi.comosti.gov.

Research on this compound in Drug Delivery Systems

Advanced drug delivery systems (DDS) aim to improve the therapeutic efficacy of pharmaceuticals by controlling their release and targeting specific sites in the body nih.govnims.go.jpbjpharm.org.ukmdpi.com. One major challenge is overcoming biological barriers like the skin for transdermal drug delivery mdpi.comresearchgate.net. Chemical penetration enhancers are often incorporated into topical formulations to reversibly disrupt the stratum corneum, the skin's primary barrier, and increase drug permeation.

While no studies were found that specifically utilize this compound in drug delivery formulations, extensive research on structurally analogous compounds highlights the potential of this chemical class. Notably, N,N-Diethyl-m-toluamide (DEET), another N,N-dialkylamide, has been shown to be an effective dermal penetration enhancer for a wide variety of drugs, including hydrocortisone nih.gov. Studies using in vitro diffusion cell models with hairless mouse skin demonstrated that DEET significantly improves the delivery of many therapeutic agents nih.gov.

The mechanism by which these molecules enhance skin penetration is related to their ability to disrupt the highly ordered lipid structure of the stratum corneum, similar to the membrane interactions described in section 4.1.2. Given its long alkyl chain and polar headgroup, this compound possesses the requisite amphiphilic properties to act as a permeation enhancer. Its potential application in transdermal drug delivery systems (TDDS) as a carrier or enhancer for hydrophobic drugs represents a promising area for future research nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Extensive literature searches did not yield specific studies on the structure-activity relationships of this compound concerning its direct immunomodulatory potential or other biological contexts. The majority of available research on fatty acid amides focuses on primary amides, such as oleamide, and N-acylethanolamines, like anandamide (B1667382). These compounds have been investigated for their roles in neurotransmission, sleep regulation, and inflammation. nih.govresearchgate.netnih.govresearchgate.netnih.govtaylorandfrancis.combionity.com

While the broader class of lipids, particularly long-chain fatty acids, is known to modulate immune cell functions, this information is not specific to N,N-dialkyl amides like this compound. nih.govmdpi.comresearchgate.netmdpi.com

Molecular Mechanisms of Biological Interaction

Due to the absence of specific research on this compound, the molecular mechanisms through which it might interact with biological systems remain uncharacterized. For other fatty acid amides, mechanisms of action can be quite diverse. For example, the biological effects of N-acylethanolamines are often mediated by their interaction with specific receptors, such as cannabinoid receptors. nih.govresearchgate.net Oleamide, a primary amide, has been shown to interact with multiple neurotransmitter systems, including serotonergic and GABAergic pathways, and may also modulate the endocannabinoid system by inhibiting the fatty acid amide hydrolase (FAAH) enzyme. researchgate.netnih.gov

The structural differences between these compounds and this compound, specifically the presence of two methyl groups on the nitrogen atom, would significantly alter its chemical properties. These differences would likely influence its ability to interact with the known targets of other fatty acid amides. Without dedicated research, any proposed molecular mechanism for this compound would be purely speculative.

Industrial and Applied Research on N,n Dimethylstearamide Functionalities

Research on Surfactant and Emulsifier Properties

N,N-Dimethylstearamide belongs to the class of N,N-disubstituted fatty acid amides, which are noted for their surfactant properties. Its molecular structure is key to its function in reducing surface and interfacial tension.

The efficacy of this compound as a surfactant is rooted in its amphiphilic nature. The molecule consists of two distinct regions: a long, 18-carbon alkyl chain (the stearyl group) derived from stearic acid, and a polar dimethylamide head group.

Hydrophobic Tail: The long stearyl chain is nonpolar and lipophilic, meaning it is repelled by water but attracted to oily, nonpolar substances.

Hydrophilic Head: The tertiary amide group (-C(O)N(CH₃)₂) is polar and hydrophilic, enabling it to interact with water and other polar molecules through dipole-dipole interactions.

This dual character causes this compound molecules to align at the interface between oil and water or air and water. The hydrophobic tails penetrate the oil phase while the hydrophilic heads remain in the aqueous phase, thereby lowering the interfacial tension. In aqueous solutions, once the concentration reaches a certain point known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads creating an outer shell that interfaces with the water. This mechanism is fundamental to its function in cleaning and emulsification. The crystal structures of analogous amphiphilic compounds with long alkyl chains confirm this bilayer formation with interdigitated chains driven by interactions between the polar head groups. acs.org

The ability of this compound and related N,N-dimethyl fatty amides to form and stabilize emulsions is a critical function in many industrial products, including agrochemicals, coatings, and personal care items. Emulsions are mixtures of immiscible liquids, such as oil and water, where one liquid is dispersed in the other as fine droplets.

Research on the closely related N,N-dimethyldecanamide demonstrates the crucial role of surfactant concentration in the physical stability of oil-in-water emulsions. nih.gov In these systems, the surfactant forms a protective film around the dispersed oil droplets, preventing them from coalescing and separating from the water phase.

Key findings from studies on related compounds highlight the following stabilization mechanisms: nih.gov

Prevention of Coalescence: The adsorbed surfactant layer at the oil-water interface acts as a physical barrier, hindering droplets from merging when they collide.

Reduction of Flocculation: The surfactant layer can also prevent droplets from clumping together (flocculation) through steric or electrostatic repulsion.

The stability of these formulations is highly dependent on using an optimal concentration of the emulsifier. Studies have shown that insufficient surfactant leads to rapid destabilization through coalescence, while excessive concentrations can cause depletion flocculation, which also compromises long-term stability. nih.gov The heat and hydrolysis stability of N,N-dimethyl fatty amides further contribute to their effectiveness as formulation stabilizers.

Table 1: Influence of Surfactant Concentration on Emulsion Stability (Based on N,N-Dimethyldecanamide studies)

| Surfactant Concentration | Observation | Primary Destabilization Mechanism |

|---|---|---|

| Low (e.g., 1 wt%) | Rapid onset of creaming and droplet merging. | Recoalescence during emulsification. |

| Intermediate (e.g., 2-3 wt%) | Delayed creaming, minimal coalescence. | Optimal physical stability achieved. |

| High (e.g., 4-5 wt%) | Flocculation observed. | Depletion Flocculation. |

This data is based on research on the related compound N,N-dimethyldecanamide and illustrates the principle of emulsion stabilization. nih.gov

Biofouling Control and Prevention Research

Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, poses significant challenges in marine and industrial environments. While this compound itself is not typically used as a primary biocide, research into fatty acid amides and their derivatives demonstrates their importance in biofouling control strategies.

The initial step in biofilm formation, a key component of biofouling, is the adhesion of planktonic bacteria to a surface. srce.hr Research has shown that fatty acid amides can exhibit antimicrobial properties that interfere with this crucial first stage. A study on the structure-activity relationships of various fatty acid amide derivatives found that dimethylamide derivatives were active against both gram-positive and gram-negative bacteria, as well as fungi. nih.gov This inherent antimicrobial activity can reduce the initial population of microbes capable of colonizing a surface.

Furthermore, this compound serves as a precursor for the synthesis of more potent anti-adhesion agents, specifically quaternary ammonium (B1175870) compounds (QACs). QACs derived from fatty amides are cationic surfactants with powerful biocidal and anti-adhesion properties. nih.govresearchgate.net The mechanism of action for these QAC derivatives involves:

Surface Tension Reduction: Their amphiphilic nature allows them to coat surfaces, altering the surface energy and making it less favorable for bacterial attachment. nih.gov

Membrane Disruption: The positively charged nitrogen atom in the QAC headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to disruption and cell lysis. mdpi.com

Once bacteria adhere to a surface, they proliferate and secrete a protective extracellular polymeric substance (EPS) matrix, forming a mature biofilm. This matrix makes the bacteria highly resistant to conventional antimicrobial agents.

The antimicrobial activity of fatty acid dimethylamides can inhibit the growth of bacteria, thereby preventing the formation of microcolonies and subsequent biofilm maturation. nih.gov However, the more significant application in this area is again through QACs derived from these amides. The amphipathic properties of QACs are key to their antibiofilm mechanism, as they can penetrate the hydrophobic parts of the EPS matrix and disrupt the bacterial membranes within. nih.gov Research on novel QACs synthesized from fatty acid aminoamides demonstrates significant biofilm inhibition activity against problematic bacteria such as S. aureus and P. aeruginosa. researchgate.net Some of these derivative compounds have shown maximum biofilm inhibition at very low concentrations. researchgate.net

Table 2: Research Findings on Antibiofilm Activity of Fatty Amide Derivatives

| Compound Class | Mechanism of Action | Target | Research Outcome |

|---|---|---|---|

| Fatty Acid Dimethylamides | Antimicrobial activity | Gram-positive bacteria, Gram-negative bacteria, Fungi | Inhibits initial growth required for biofilm formation. nih.gov |

| Quaternary Ammonium Compounds (QACs) | Disruption of bacterial adhesion and cell membranes. | Planktonic bacteria and established biofilms. | Prevents attachment and eradicates existing biofilms by disrupting the EPS matrix and killing embedded cells. nih.gov |

In water treatment and disinfection, chemical compounds rarely act in isolation. Fatty acid amides can participate in complex chemical reactions during disinfection processes. For instance, research has identified that unsaturated fatty amides react with chlorine during water disinfection to form a new class of disinfection by-products (DBPs), specifically halogenated fatty amides. researchgate.netnih.gov

Role as a Chemical Intermediate in Industrial Processes

This compound serves as a significant intermediate in the synthesis of other valuable chemicals, particularly tertiary amines. Through catalytic hydrogenation, this compound can be converted into its corresponding amine, N,N-dimethyloctadecylamine. This process is a key step in producing a class of compounds widely used in various industries.

These resulting tertiary amines are important chemical intermediates for manufacturing a range of downstream products, including:

Surfactants: Used in detergents, emulsifiers, and foaming agents.

Quaternary Ammonium Compounds: Employed as bactericides, disinfectants, and fabric softeners.

Lubricants and Petroleum Additives: Utilized to enhance the performance of industrial fluids. google.com

Patents describe processes for the hydrogenation of N,N-disubstituted amides like this compound to produce these amines with high conversion and selectivity google.com. Furthermore, continuous production methods for fatty acid amides, including this compound, have been developed, underscoring its role as a readily available precursor for further chemical transformations google.com. Its involvement is also noted in specific synthetic pathways, such as in the preparation of 2-amino-N,N-dimethyloctadecanamide, highlighting its utility in multi-step organic synthesis uchicago.edu.

Applications in Materials Science and Polymer Chemistry

The distinct properties of this compound lend themselves to specialized applications within materials science, particularly in polymer formulations and industrial lubrication.

In the context of polymer chemistry, this compound has been identified as a liquid stationary phase for gas chromatography, commercially known as Hallcomid M-18 dokumen.pub. Stationary phases are critical materials in analytical separations, and their stability is paramount. The literature discussing polyamide stationary phases, a class to which this compound belongs, notes the general necessity of stabilizers to ensure the longevity and performance of the polymer matrix at elevated temperatures dokumen.pub. While not explicitly defined as a stabilizer itself in this context, its function as a stable stationary phase component in analytical applications up to 130°C points to its inherent thermal stability, a key characteristic for materials used in polymer systems dokumen.pub.

This compound is utilized in formulations where lubrication and friction reduction are critical. It is listed as a component in metalworking fluid formulations, which are essential for cooling and lubricating the interface between a cutting tool and a workpiece google.com. Its inclusion among nonionic surfactants in these fluids suggests a role in modifying surface properties and reducing friction google.com.

The connection to lubrication is further strengthened by the applications of its derivatives. The tertiary amine produced from this compound, N,N-dimethyloctadecylamine, is explicitly identified for use as a lubricant and a lubricant additive dijikimya.com. This indicates that the stearamide's long fatty acid chain is a key structural feature for imparting lubricity, a property that is carried through in its chemical derivatives.

Table 1: Industrial Applications of this compound and Its Derivatives

| Application Area | Function of this compound or Derivative | Relevant Industries | Source |

| Chemical Synthesis | Intermediate for Tertiary Amines | Chemical Manufacturing, Surfactants, Agrochemicals | google.com |

| Metalworking | Formulation Component (Lubrication) | Manufacturing, Metal Fabrication | google.com |

| Lubricants | Additive for Lubricity | Automotive, Industrial Machinery | dijikimya.com |

Analytical Standard Development for Chemical Purity Assessment

The reliability of chemical analysis depends on the availability of high-purity reference materials. This compound is included in pharmacopoeia reagent lists, which specify materials suitable for use in chemical testing and analysis biotoxik.itscribd.comscribd.com. Its characterization in these compendia, including its appearance as a white solid mass and a melting point of about 51°C, establishes a baseline for its use as a reference substance biotoxik.itscribd.comscribd.com.

Its role in analytical chemistry is further demonstrated by its use as a stationary phase in gas chromatography (GC) dokumen.pub. The performance of a chromatographic separation is directly dependent on the properties of the stationary phase, making this compound a standard material for specific analytical methods dokumen.pubobrnutafaza.hr.

Furthermore, this compound has been identified as a potential extractable or leachable compound from materials used in packaging and delivery systems for parenteral drug products pqri.org. This necessitates the development of sensitive analytical methods to detect and quantify its presence to ensure the purity and safety of pharmaceutical products, reinforcing its importance in the field of analytical standard development pqri.org.

Table 2: Physicochemical and Analytical Data for this compound

| Property | Value / Description | Application Relevance | Source |

| Synonym | N,N-Dimethyloctadecanamide | Chemical Nomenclature | scribd.com |

| Molecular Formula | C₂₀H₄₁NO | Compound Identification | scribd.com |

| Appearance | White or almost white solid mass | Reagent Specification | biotoxik.itscribd.com |

| Melting Point | Approx. 51°C | Physical Standard | biotoxik.itscribd.comscribd.com |

| Solubility | Soluble in many organic solvents, including acetone | Formulation & Analysis | biotoxik.itscribd.com |

| Analytical Technique | Gas Chromatography (GC) Stationary Phase | Chemical Separations | dokumen.pubobrnutafaza.hr |

Environmental and Ecotoxicological Research on N,n Dimethylstearamide

Biodegradation Pathways and Kinetics

The biodegradation of N,N-Dimethylstearamide is a critical factor in determining its environmental persistence. The stability of its chemical structure, specifically the tertiary amide group, plays a significant role in its susceptibility to microbial degradation.

Microbial Degradation Studies

Research into the microbial degradation of fatty acid amides indicates that the metabolic pathway is highly dependent on the structure of the amide. Studies involving various bacteria have shown a common initial step for primary and secondary fatty acid amides: the hydrolysis of the amide bond. This cleavage produces fatty acids and either ammonium (B1175870) or amines, which can then be further metabolized by microorganisms.

However, studies using bacterial strains such as Pseudomonas aeruginosa and Aeromonas hydrophila have demonstrated that tertiary fatty acid amides, such as this compound, were not transformed under the tested conditions. nih.gov This suggests that the N,N-dimethyl substitution on the amide nitrogen sterically hinders the enzymatic hydrolysis that readily occurs with less substituted amides. The initial hydrolytic attack appears to be a crucial and potentially rate-limiting step, and its absence in tertiary amides points towards greater resistance to microbial breakdown.

Factors Affecting Environmental Persistence

The environmental persistence of chemical compounds like this compound is influenced by a combination of its chemical properties and various environmental factors. As a surfactant-like molecule, its fate is governed by processes such as sorption, photodegradation, and biodegradation. chalmers.se

Key environmental factors that can affect its persistence include:

Temperature: Generally, higher temperatures increase the rate of chemical and biological degradation processes.

pH: The acidity or alkalinity of the water and soil can influence the chemical stability and bioavailability of the compound.

Salinity: The salt content of an aquatic environment can impact microbial activity and the compound's physical state. chalmers.se

Sorption: Due to its long alkyl chain, this compound is expected to adsorb to organic matter in soil and sediment, which can reduce its bioavailability for microbial degradation and transport in water. canada.ca

Microbial Community: The presence and adaptation of microbial communities capable of degrading structurally similar compounds can influence the rate of breakdown.

The inherent resistance of the tertiary amide bond to hydrolysis suggests that this compound may have a longer environmental half-life compared to primary and secondary fatty acid amides. nih.gov

Environmental Fate and Transport Modeling

Understanding the movement and distribution of this compound in the environment is essential for assessing potential exposure and risk. Modeling approaches and studies on analogous compounds provide insights into its likely environmental compartments and bioaccumulation potential.

Distribution in Environmental Compartments (e.g., Water, Soil)

When released into the environment, typically through wastewater streams, surfactants and related compounds are distributed among various environmental compartments, including water, soil, and sediment. nih.gov Due to its chemical structure, featuring a long hydrophobic alkyl tail and a polar amide head, this compound is expected to exhibit surface-active properties.

Multimedia environmental fate modeling of other amides, such as N,N-diethyl-m-toluamide (DEET), predicts that these types of compounds are primarily retained in receiving waters and soil. ut.ee Given its low water solubility, this compound is likely to partition significantly from the water column to sediment and sludge in wastewater treatment plants. If applied to land, it is expected to have moderate mobility in the soil column due to strong adsorption to soil organic matter. ut.ee

Bioaccumulation Potential Studies

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a substance to bioaccumulate is a key consideration in its environmental risk assessment.

Direct experimental data on the bioaccumulation of this compound is limited. However, data from structurally similar compounds provide valuable information. For N,N-dimethyltetradecanamide, a shorter-chain homolog, the U.S. Environmental Protection Agency (EPA) has concluded, based on modeling with EPI Suite™, that it is not expected to bioaccumulate. researchgate.net Given the structural similarity, this suggests a low bioaccumulation potential for this compound as well. The metabolic transformation, even if slow, is a mechanism that can reduce the concentration of the compound in organisms.

Table 1: Physicochemical Properties and Bioaccumulation Potential of this compound and a Surrogate Compound

| Property | This compound | N,N-dimethyltetradecanamide (Surrogate) |

| Molecular Formula | C20H41NO | C16H33NO |

| LogP (Octanol-Water Partition Coefficient) | 6.33610 | Not specified |

| Water Solubility | Insoluble | Not specified |

| Expected Bioaccumulation | Low | Not expected to bioaccumulate researchgate.net |

Advanced Ecotoxicological Assessment Methodologies

To evaluate the potential harm of this compound to ecosystems, a variety of ecotoxicological assessment methodologies can be employed. These range from standardized laboratory tests to advanced computational models.

Standardized aquatic toxicity tests are fundamental for assessing the ecotoxicity of surfactants. These typically involve exposing representative aquatic organisms from different trophic levels, such as algae, crustaceans (Daphnia magna), and fish, to the chemical and determining the concentrations that cause adverse effects (e.g., EC50 or LC50). chalmers.se

For a more rapid and high-throughput assessment, a variety of screening methods and in vitro assays are available:

Microtox® Test: This method uses the bioluminescent bacterium Aliivibrio fischeri to quickly assess the acute toxicity of a substance by measuring the inhibition of light output. chalmers.se

In Vitro Biotransformation Assays: These laboratory tests use fish liver subcellular fractions (e.g., S9 fractions or microsomes) to study the rate at which a chemical can be metabolized. This data is valuable for understanding bioaccumulation potential.

In addition to experimental tests, computational methods are increasingly used for ecotoxicological assessment:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. Specific QSAR models have been developed for amide herbicides and other surfactants to predict their toxicity to various aquatic and terrestrial organisms. nih.govresearchgate.net These models use molecular descriptors to estimate toxicity, providing a means to assess chemicals when experimental data is lacking. The ecotoxicity of surfactants can be evaluated with micro-biotests and computational models like ECOSAR (Ecological Structure Activity Relationships). nih.gov

Occupational Exposure and Human Toxicological Research of N,n Dimethylstearamide

Occupational Exposure Assessment Methodologies

The assessment of occupational exposure to N,N-Dimethylstearamide, a high molecular weight N,N-dialkylamide, involves a combination of air monitoring and biological surveillance. Methodologies are often adapted from those established for lower molecular weight, more volatile amides, such as N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAC).

Workplace exposure monitoring is crucial for assessing inhalation risk and the effectiveness of control measures. ontario.ca This involves sampling the air in the worker's breathing zone to determine the concentration of airborne contaminants. ontario.caosha.gov Biological monitoring complements air monitoring by providing a measure of the total absorbed dose of a substance from all exposure routes, including dermal contact.

Workplace Air Monitoring: Air sampling for semi-volatile amides typically involves drawing a known volume of air through a solid sorbent material to capture the chemical. dnacih.com For related dimethylamides like DMF, collection tubes containing coconut shell charcoal have been used, followed by solvent desorption and analysis. dnacih.com Another approach involves using treated glass fiber filters. osha.gov Analysis of the collected samples is commonly performed using gas chromatography (GC) coupled with a specific detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). dnacih.combohrium.comnih.govresearchgate.net GC-MS provides high sensitivity and specificity for quantifying the target compound. nih.govresearchgate.net For some amine-related compounds, derivatization may be used to improve analytical performance. bohrium.comnih.govresearchgate.net

Biological Media Monitoring: Biological samples, primarily urine and blood, are analyzed to determine the internal dose of the parent compound or its metabolites. For related compounds like DMAC, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high precision and ability to quantify low concentrations of the parent chemical and its metabolites simultaneously. nih.govresearchgate.net This technique avoids issues like thermal decomposition of metabolites that can occur with GC-based methods. nih.govresearchgate.net

| Matrix | Sampling/Collection Method | Analytical Technique | Target Analyte | Reference Compound(s) |

|---|---|---|---|---|

| Workplace Air | Sorbent Tubes (e.g., Charcoal, Thermosorb/N) | Gas Chromatography-Mass Spectrometry (GC-MS) | Parent Compound (this compound) | DMF, N-nitrosodimethylamine |

| Treated Glass Fiber Filters | Gas Chromatography with NPD or ECD | DMF, MDA | ||

| Urine/Blood | Spot or 24-hour Urine Collection; Venipuncture | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Parent Compound & Metabolites | DMAC, DMT |